molecular formula C23H29FN2O2 B4174375 1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one

1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one

Cat. No.: B4174375
M. Wt: 384.5 g/mol
InChI Key: CICJIAJDCYWEBJ-UHFFFAOYSA-N
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Description

1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one is a complex organic compound that features an adamantyl group, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of the adamantylcarbonyl chloride, which is then reacted with piperazine to form the adamantylcarbonyl-piperazine intermediate. This intermediate is further reacted with 3-fluorophenyl ethanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the piperazine ring can interact with biological receptors. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-adamantylcarbonyl)-4-(4-bromophenyl)thio-3,5-dimethyl-1H-pyrazole
  • 1-(1-adamantylcarbonyl)-4-cinnamylpiperazine
  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide

Uniqueness

1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides structural stability, while the piperazine and fluorophenyl groups offer versatile reactivity and potential pharmacological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-[4-[4-(adamantane-1-carbonyl)piperazin-1-yl]-3-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2/c1-15(27)19-2-3-21(20(24)11-19)25-4-6-26(7-5-25)22(28)23-12-16-8-17(13-23)10-18(9-16)14-23/h2-3,11,16-18H,4-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICJIAJDCYWEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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